molecular formula C15H19N3O B7459183 N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B7459183
M. Wt: 257.33 g/mol
InChI Key: HJJRABKPMQQJDL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a pyrazole ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Acylation of the pyrazole ring: The pyrazole ring is then acylated using an appropriate acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Coupling with the phenyl ring: The final step involves coupling the acylated pyrazole with 2,6-dimethylphenylamine under conditions that facilitate the formation of the amide bond, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with halogens or alkyl groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the additional methyl groups on the pyrazole ring.

    N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the specific substitution pattern on both the phenyl and pyrazole rings, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methyl groups can also affect its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-6-5-7-11(2)15(10)16-14(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRABKPMQQJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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